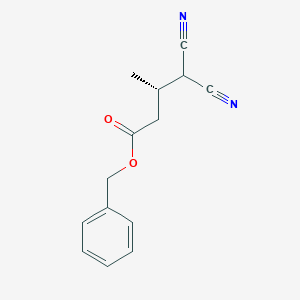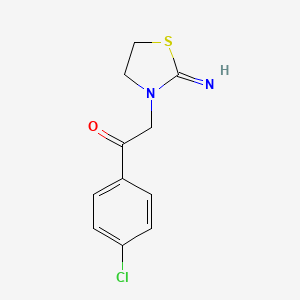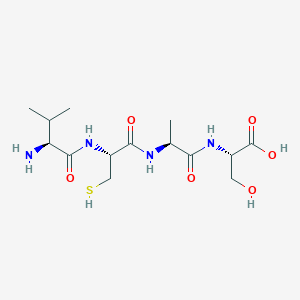
benzyl (3S)-4,4-dicyano-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (3S)-4,4-dicyano-3-methylbutanoate is an organic compound with a complex structure that includes a benzyl group, two cyano groups, and a methylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3S)-4,4-dicyano-3-methylbutanoate typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. One common method is the use of a catalytic amount of an acid, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions with a suitable solvent like toluene or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates and selectivity. Additionally, the process may be optimized to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzyl (3S)-4,4-dicyano-3-methylbutanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide (NaI) in acetone for halide substitution or ammonia (NH₃) in ethanol for amine substitution.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Benzyl halides or benzylamines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of benzyl (3S)-4,4-dicyano-3-methylbutanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzyl cyanide: A simpler compound with a single cyano group, used in organic synthesis and as a precursor to various pharmaceuticals.
Methyl 4,4-dicyano-3-methylbutanoate: Lacks the benzyl group but shares the dicyano and methylbutanoate moieties, used in similar synthetic applications.
Uniqueness
Benzyl (3S)-4,4-dicyano-3-methylbutanoate is unique due to the presence of both benzyl and dicyano groups, which confer distinct reactivity and versatility in chemical transformations. Its stereochemistry (3S) also adds to its uniqueness, potentially influencing its biological activity and interactions with other molecules .
Properties
CAS No. |
575489-69-9 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
benzyl (3S)-4,4-dicyano-3-methylbutanoate |
InChI |
InChI=1S/C14H14N2O2/c1-11(13(8-15)9-16)7-14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7,10H2,1H3/t11-/m0/s1 |
InChI Key |
SEFOCAKHKWFOPY-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](CC(=O)OCC1=CC=CC=C1)C(C#N)C#N |
Canonical SMILES |
CC(CC(=O)OCC1=CC=CC=C1)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14218039.png)
![2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol](/img/structure/B14218045.png)
![1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl-](/img/structure/B14218050.png)

![Benzamide, N-[2-(3,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14218061.png)
![6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218066.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-beta-alaninamide](/img/structure/B14218068.png)
![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)
![1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine](/img/structure/B14218087.png)
![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]-](/img/structure/B14218093.png)


![N-[2-(Naphthalen-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B14218096.png)
![2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14218102.png)
